N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide
Overview
Description
N-(3-{[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}propyl)-2-furamide is a useful research compound. Its molecular formula is C17H20F3N3O2S and its molecular weight is 387.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 387.12283255 g/mol and the complexity rating of the compound is 471. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Asymmetric Synthesis of Amines
Tert-butanesulfinyl imines, related to the tert-butyl and pyrimidinyl components, serve as versatile intermediates for asymmetric synthesis, enabling the production of a wide range of enantioenriched amines. This methodology is valuable for synthesizing alpha-branched amines, amino acids, amino alcohols, and trifluoromethyl amines, showcasing the significance of the tert-butyl group in asymmetric synthesis (Ellman, Owens, & Tang, 2002).
Organocatalysis
Phosphazene bases, incorporating elements like tert-butyl, have been identified as effective organocatalysts for the polymerization of cyclic esters. This application is crucial for creating polyesters with predictable molecular weights and narrow polydispersities, illustrating the chemical versatility and catalytic potential of components related to the specified compound (Zhang et al., 2007).
Polyamide Synthesis
Compounds incorporating tert-butyl and pyrimidinyl groups have been utilized in synthesizing new polyamides with excellent solubility, thermal stability, and mechanical properties. These materials are promising for various applications, highlighting the structural component's role in developing advanced polymeric materials (Hsiao, Yang, & Chen, 2000).
Novel Trifluoromethylated Compounds
Research on tert-butyl isocyanide and trifluoro-4-aryl-butane-2,4-diones led to the synthesis of new trifluoromethylated furan derivatives. This work underscores the trifluoromethyl group's importance in creating compounds with potential applications in materials science and pharmaceuticals (Mosslemin et al., 2004).
Properties
IUPAC Name |
N-[3-[4-tert-butyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S/c1-16(2,3)12-10-13(17(18,19)20)23-15(22-12)26-9-5-7-21-14(24)11-6-4-8-25-11/h4,6,8,10H,5,7,9H2,1-3H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLAFSACVXPVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)SCCCNC(=O)C2=CC=CO2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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